molecular formula C10H16O2 B2532814 trans-2-Cyclohexyl-cyclopropanecarboxylic acid CAS No. 478045-62-4

trans-2-Cyclohexyl-cyclopropanecarboxylic acid

Cat. No.: B2532814
CAS No.: 478045-62-4
M. Wt: 168.236
InChI Key: OMTOEUCUCXPIED-DTWKUNHWSA-N
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Description

trans-2-Cyclohexyl-cyclopropanecarboxylic acid is a chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a cyclopropane ring, a structure known for its high ring strain and unique stereochemistry, which can be leveraged to constrain molecular conformation and improve metabolic stability in drug discovery efforts . The trans-configuration of the cyclohexyl and carboxylic acid substituents provides a defined stereochemical geometry that is valuable for studying structure-activity relationships. The carboxylic acid functional group serves as a versatile handle for further synthetic derivatization, including the preparation of amides and esters, or for use as a directing group in metal-catalyzed C-H functionalization reactions to create more complex, functionalized carbocyclic structures . Cycloalkane-carboxylic acid derivatives have been documented in research related to inflammatory and respiratory diseases, highlighting the therapeutic relevance of this class of compounds . This compound is intended for research applications as a synthetic intermediate or building block. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

(1R,2S)-2-cyclohexylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTOEUCUCXPIED-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Cyclohexyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a cyclohexyl-substituted alkene, followed by carboxylation. One common method includes the use of diazo compounds and transition metal catalysts to facilitate the cyclopropanation reaction .

Industrial Production Methods: : Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: : Trans-2-Cyclohexyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The cyclopropane ring can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: : Trans-2-Cyclohexyl-cyclopropanecarboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for various chemical transformations.

Biology and Medicine: : In biological and medicinal research, this compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications range from the production of polymers to the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which trans-2-Cyclohexyl-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and carboxylic acid group can participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in different chemical and biological processes.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of trans-2-Substituted Cyclopropanecarboxylic Acids

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility CAS Number
trans-2-Phenylcyclopropane-1-carboxylic acid Phenyl C₁₀H₁₀O₂ 162.19 86–88 Chloroform, ethanol 939-90-2
trans-2-(Difluoromethyl)-cyclopropanecarboxylic acid Difluoromethyl C₅H₆F₂O₂ 154.09 Not reported Not reported 1314960-20-7
(±)-trans-2-(Trifluoromethyl)-cyclopropanecarboxylic acid Trifluoromethyl C₅H₅F₃O₂ 154.09 Not reported Not reported 78376-99-5
trans-2-(3-Chlorophenyl)-cyclopropanecarboxylic acid methyl ester 3-Chlorophenyl (ester) C₁₁H₁₁ClO₂ 210.66 Not reported Not reported 216575-62-1
2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid Thiophene C₈H₈O₂S 168.21 Not reported Not reported Not provided

Key Observations :

  • Cyclohexyl vs. Phenyl : The cyclohexyl group in the target compound is bulkier and more hydrophobic than phenyl, likely reducing solubility in polar solvents compared to trans-2-phenyl derivatives .
  • Fluorinated Derivatives : Difluoromethyl and trifluoromethyl groups enhance acidity due to electron-withdrawing effects, making these analogs stronger acids than the cyclohexyl variant .

Electronic and Steric Effects

Acidity :

  • The trifluoromethyl group in (±)-trans-2-(Trifluoromethyl)-cyclopropanecarboxylic acid significantly lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs. In contrast, the cyclohexyl group (electron-donating via hyperconjugation) would result in a higher pKa .

Reactivity :

  • Esters like trans-2-(3-chlorophenyl)-cyclopropanecarboxylic acid methyl ester are less acidic but offer reactivity for hydrolysis or nucleophilic substitution at the ester group, unlike the carboxylic acid derivatives .
  • Allyl-substituted analogs (e.g., 2,2-dimethyl-3-(2-propenyl)cyclopropanecarboxylic acid) may undergo addition reactions, whereas the cyclohexyl group primarily contributes steric hindrance .

Biological Activity

trans-2-Cyclohexyl-cyclopropanecarboxylic acid (trans-2-Cyclohexyl-CPCA) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the synthesis, pharmacological characterization, and biological implications of trans-2-Cyclohexyl-CPCA, focusing on its role as a ligand for G-protein-coupled receptors (GPCRs), particularly GPR88.

The synthesis of trans-2-Cyclohexyl-CPCA involves standard organic reactions, including cyclopropanation techniques and carboxylic acid formation. The compound's unique cyclohexyl substitution provides distinct steric and electronic properties that enhance its biological activity compared to simpler analogs.

Pharmacological Characterization

Research has shown that trans-2-Cyclohexyl-CPCA acts as an agonist for the orphan GPCR GPR88. In a study conducted on HEK293 cells expressing GPR88, trans-2-Cyclohexyl-CPCA inhibited isoproterenol-stimulated cAMP accumulation in a concentration-dependent manner, indicating its role in modulating intracellular signaling pathways via Gα_i protein coupling. The effective concentration (EC50) for this inhibition was determined to be approximately 877 nM, with variations noted among its diastereomers .

Table 1: Summary of Biological Activity Data for trans-2-Cyclohexyl-CPCA

CompoundEC50 (nM)Mechanism of Action
trans-2-Cyclohexyl-CPCA877GPR88 Agonist via Gα_i
(1R*,2R*)-Isomer603More potent GPR88 Agonist
(1S*,2S*)-Isomer373Less potent

Case Studies

In vivo studies are ongoing to further elucidate the physiological roles of trans-2-Cyclohexyl-CPCA. Preliminary findings suggest that it may influence behavioral responses associated with psychiatric disorders, given the receptor's involvement in striatal function regulation .

One notable study investigated the structural activity relationship (SAR) of various analogs of trans-2-Cyclohexyl-CPCA. The findings indicated that modifications to the cyclohexyl group could significantly alter potency and receptor selectivity, emphasizing the importance of structural features in drug design .

Potential Therapeutic Applications

Trans-2-Cyclohexyl-CPCA is being explored for its therapeutic potential in treating conditions linked to dysregulation of GPCR pathways, such as anxiety and depression. Its ability to selectively activate GPR88 presents opportunities for developing targeted therapies with fewer side effects compared to non-selective GPCR modulators.

Q & A

Q. Can this compound act as a precursor for fluorescent probes?

  • Methodology : Functionalize the carboxylic acid group with fluorophores (e.g., dansyl chloride) via EDC/NHS coupling. The cyclohexyl group enhances lipophilicity, enabling cell-membrane permeability studies. Confocal microscopy validates intracellular localization .

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